molecular formula C13H10Cl2N2O B227627 7-Deacetyl-7-oxogedunin CAS No. 13072-74-7

7-Deacetyl-7-oxogedunin

Cat. No. B227627
CAS RN: 13072-74-7
M. Wt: 438.5 g/mol
InChI Key: PMISPNORJONCHB-UHFFFAOYSA-N
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Description

7-Deacetyl-7-oxogedunin (DO) is a natural product isolated from the Chinese medicinal plant Tripterygium wilfordii Hook.f. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antitumor effects. DO has been the subject of extensive research in recent years due to its potential therapeutic applications.

Scientific Research Applications

Antimalarial Potential A study conducted by Khanal et al. (2019) explored the binding affinities of limonoids from Azadirachta indica, including 7-deacetyl-7-oxogedunin, to the protein kinase pfpk5 of Plasmodium falciparum. The in silico study suggested that 7-deacetyl-7-oxogedunin demonstrated a high binding affinity, indicating potential as a pfpk5 inhibitor and could be developed as an antimalarial drug. However, further in vitro and in vivo studies are needed to confirm its efficacy as a pfpk5 inhibitor (Khanal, Magadum, Patil, & Hullatti, 2019).

Insecticidal Properties Research by Sarria et al. (2011) found that 7-deacetoxy-7-oxogedunin, among other limonoids, showed insecticidal activity against the fall armyworm Spodoptera frugiperda. The compound was observed to reduce pupal weight and prolong the larval phase, indicating its potential use in pest control (Sarria, Soares, Matos, Fernandes, Vieira, & Silva, 2011).

Anti-Obesity Effects Matsumoto et al. (2019) studied the anti-obesity effects of 7-deacetoxy-7-oxogedunin in high-fat diet-fed mice. The study found that this compound decreased body weight gain, improved insulin sensitivity, and activated brown adipose tissue, suggesting its potential application in managing obesity (Matsumoto, Maehara, Tanaka, & Fujimori, 2019).

Diabetes Mellitus Treatment Potential Abdullah et al. (2023) conducted an in silico study on Azadirachta indica's phytochemicals for treating diabetes mellitus. 7-Deacetyl-7-oxogedunin was identified as having a high negative docking score and demonstrated stability in molecular dynamic simulations with the insulin receptor ectodomain. This suggests its potential as a supplementary drug for treating type 2 diabetes mellitus (Abdullah, Biswas, Sahabuddin, Mubasharah, Khan, Hossain, Roy, Rafi, Dey, Hasan, Bibi, Moustafa, Shati, Hassan, & Garg, 2023).

Trypanocidal and Leishmanicidal Activity Steverding et al. (2020) explored the trypanocidal and leishmanicidal activities of 7-deacetyl-7-oxogedunin. The compound demonstrated effectiveness against Trypanosoma brucei and Leishmania major, suggesting its potential as a drug candidate for developing new treatments against trypanosomiasis and leishmaniasis (Steverding, Sidjui, Ferreira, Ngameni, Folefoc, Mahiou-Leddet, Ollivier, Stephenson, Storr, & Tyler, 2020).

properties

CAS RN

13072-74-7

Product Name

7-Deacetyl-7-oxogedunin

Molecular Formula

C13H10Cl2N2O

Molecular Weight

438.5 g/mol

IUPAC Name

7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15,19-trione

InChI

InChI=1S/C26H30O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,19-20H,6,10,12H2,1-5H3

InChI Key

PMISPNORJONCHB-UHFFFAOYSA-N

SMILES

CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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